USP14 Inhibition Potency in Ub-AMC Hydrolysis Assay: IU2-6 Versus IU1-Series Comparators
In the Ub-AMC fluorogenic hydrolysis assay, IU2-6 produced 74% inhibition of USP14 deubiquitinase activity at a single concentration of 8 µM . In contrast, the first-generation IU1 compound achieves an IC50 of 4.7 µM in the same assay, the optimized IU1-47 reaches an IC50 of 0.6 µM, and the structurally related IU2-series follow-up Compound 3 attains an IC50 of 0.5 µM . The IU2-6 data point is a percent-inhibition value rather than a full IC50, which limits direct potency ranking; however, the 74% inhibition at 8 µM suggests that IU2-6 is less potent than IU1-47 but likely more potent than IU1, positioning it as an intermediate-potency tool compound within the USP14 inhibitor landscape .
| Evidence Dimension | USP14 inhibition potency in Ub-AMC assay |
|---|---|
| Target Compound Data | 74% inhibition at 8 µM (no full IC50 reported) |
| Comparator Or Baseline | IU1 (IC50 4.7 µM); IU1-47 (IC50 0.6 µM); IU1-248 (IC50 0.83 µM); Compound 3 (IC50 0.5 µM); Compound 162 (IC50 <0.5 µM) |
| Quantified Difference | Estimated IC50 for IU2-6 between ~2-6 µM based on single-point percent inhibition; approximately 3- to 10-fold less potent than IU1-47 |
| Conditions | Ub-AMC fluorogenic hydrolysis assay; purified or recombinant USP14 catalytic domain; compound concentration 8 µM for IU2-6; full dose-response for comparators |
Why This Matters
When procuring a USP14 inhibitor for biochemical screening, IU2-6 offers an intermediate potency that reduces the risk of off-target effects associated with highly potent inhibitors (e.g., IU1-47, IC50 0.6 µM) while providing stronger inhibition than the original hit IU1 (IC50 4.7 µM), making it suitable for dose-response studies requiring a wider dynamic range.
- [1] Kim, E.; Hong, K.B.; Lee, M.J.; et al. Int. J. Mol. Sci. 2021, 22, 6213. Table 1: IU2-6 entry. View Source
- [2] Kim, E.; Hong, K.B.; Lee, M.J.; et al. Int. J. Mol. Sci. 2021, 22, 6213. Table 1: IU1, IU1-47, IU1-248, Compound 3 entries. View Source
- [3] Kemp, M. Prog. Med. Chem. 2016, 55, 149–192. View Source
